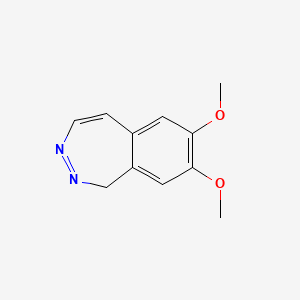

7,8-Dimethoxy-1H-2,3-benzodiazepine

Description

Properties

Molecular Formula |

C11H12N2O2 |

|---|---|

Molecular Weight |

204.22 g/mol |

IUPAC Name |

7,8-dimethoxy-1H-2,3-benzodiazepine |

InChI |

InChI=1S/C11H12N2O2/c1-14-10-5-8-3-4-12-13-7-9(8)6-11(10)15-2/h3-6H,7H2,1-2H3 |

InChI Key |

ZWCNTMVBAMWEAW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C=CN=NCC2=C1)OC |

Origin of Product |

United States |

Synthetic Methodologies for 7,8 Dimethoxy 1h 2,3 Benzodiazepine and Analogues

Classical and Established Synthetic Routes to 2,3-Benzodiazepine Derivatives

Traditional methods for constructing the 2,3-benzodiazepine core have historically relied on multi-step sequences involving the formation of key acyclic precursors followed by a final cyclization step to form the seven-membered diazepine (B8756704) ring.

The condensation of diamines, particularly o-phenylenediamines, with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl compounds is a widely recognized and powerful method for synthesizing benzodiazepines. mdpi.com However, this classical approach predominantly yields 1,5-benzodiazepine derivatives. orgchemres.org The reaction between an o-phenylenediamine (B120857) and a β-diketone, for instance, leads to the formation of a 1,5-diazepine ring. While this is a cornerstone of benzodiazepine (B76468) chemistry, it is not a direct or common route for the synthesis of the 2,3-benzodiazepine isomeric core.

A more pertinent classical strategy for 2,3-benzodiazepines involves the synthesis and subsequent cyclization of specialized aromatic precursors, typically 1,5-dicarbonyl compounds or their equivalents. These precursors already contain the necessary carbon framework, and the final step is the introduction of the N2-N3 dinitrogen unit via a cyclizing agent.

One prominent method involves the reaction of aryne precursors with β-diketones. For example, 3,4-dimethoxybenzyne can undergo a C-C bond insertion reaction with a β-diketone, followed by a one-pot reaction with hydrazine (B178648) hydrate (B1144303) to yield a 2,3-benzodiazepine. researchgate.net This approach was successfully utilized in the synthesis of Tofisopam (B1682394), a well-known anxiolytic that shares the dimethoxy substitution pattern found in the target compound. researchgate.net

Another established route begins with more accessible starting materials and builds the precursor through a series of transformations. A four-step synthesis has been developed starting from an aromatic aldehyde. nih.gov This sequence includes:

A 1,2-addition of a Grignard reagent to the aldehyde.

Oxidation of the resulting alcohol.

A Wacker-type oxidation of an olefinic group to create a 1,5-dicarbonyl intermediate. nih.gov

Condensation of this dicarbonyl compound with hydrazine to form the final 2,3-benzodiazepine ring. nih.gov

These methods highlight a general principle in classical 2,3-benzodiazepine synthesis: the pre-formation of an ortho-disubstituted aromatic ring containing two carbonyl functionalities (or their masked equivalents) positioned to undergo cyclization with a hydrazine source.

The reaction of a suitable precursor with hydrazine or its derivatives is the definitive step in many classical and modern syntheses of 2,3-benzodiazepines. The key reactive intermediate is typically an aromatic 1,5-dicarbonyl compound. The condensation of this diketone with hydrazine hydrate allows for the formation of the seven-membered heterocyclic ring containing the crucial N-N bond. researchgate.net

A one-pot, two-step methodology provides direct access to 2,3-benzodiazepines with 7,8-dimethoxy substitutions. This procedure involves a phosphate-assisted acylation of a 1-arylpropan-2-one, followed by a cyclization reaction with hydrazine. The presence of a 3,4-dimethoxy substitution pattern on the starting 1-arylpropan-2-one is important for achieving high regioselectivity in the initial acylation step.

| Classical Synthesis Summary | |

| Method | Cyclization of Aromatic Precursors |

| Key Precursor | ortho-substituted 1,5-dicarbonyl compounds |

| Cyclizing Agent | Hydrazine Hydrate (N₂H₄·H₂O) |

| Example Application | Synthesis of Tofisopam from 3,4-dimethoxybenzyne and a β-diketone, followed by hydrazine cyclization. researchgate.net |

| Relevance to Target | Directly applicable for creating the 7,8-dimethoxy substitution pattern. |

Contemporary Approaches in 2,3-Benzodiazepine Synthesis

Modern synthetic chemistry has introduced more efficient and atom-economical methods, such as multicomponent reactions and transition metal catalysis, which have been applied to the synthesis of benzodiazepine scaffolds.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that retains the majority of the atoms of the starting materials, represent a highly efficient and green approach to complex molecules. rsc.orgresearchgate.net MCRs, particularly Ugi and Mannich reactions, have been effectively used to generate diverse benzodiazepine libraries. rsc.org These strategies often require fewer purification steps and reduce waste compared to traditional multi-step syntheses. rsc.org

However, a review of the literature indicates that MCRs are most prominently applied to the synthesis of 1,4- and 1,5-benzodiazepine isomers. For instance, a one-pot, four-reaction sequence involving a Ugi reaction followed by a Staudinger/aza-Wittig cyclization has been developed for the synthesis of 3-arylidene-substituted 3H-1,4-benzodiazepines. thieme-connect.com Similarly, the three-component reaction of o-phenylenediamine, dimedone, and various aldehydes is a well-established MCR for producing 1,5-benzodiazepines. orgchemres.org While MCRs are a powerful tool for the broader class of benzodiazepines, their application for the direct and selective synthesis of the 2,3-benzodiazepine core is less commonly reported.

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, offering novel pathways through mechanisms like C-H bond activation. acs.org These methods can create complex molecular architectures from simple precursors with high efficiency and selectivity.

| Contemporary Synthesis Approaches | |

| Catalyst System | [Cp*RhCl₂]₂ / AgSbF₆ |

| Reaction Type | C-H Activation / [4+3] Annulation |

| Starting Materials | 1-Phenylpyrazolidinones and Propargyl Alcohols |

| Product | Pyrazolone-fused Benzodiazepines |

| Key Advantage | High atom economy and regioselectivity, direct use of free propargyl alcohols as a C3 synthon. researchgate.net |

The development of these catalytic methods, especially those involving C-H activation, represents a significant advancement. They provide a more direct and sustainable route to complex heterocyclic systems like 7,8-Dimethoxy-1H-2,3-benzodiazepine compared to classical, often longer, synthetic sequences.

Aryne-Mediated Cycloaddition Pathways

The application of aryne chemistry offers a powerful and direct route to the core structure of 2,3-benzodiazepines. Arynes, highly reactive intermediates derived from aromatic rings, can undergo cycloaddition reactions to rapidly construct complex heterocyclic systems. One notable approach involves the one-pot synthesis of 2,3-benzodiazepines from aryne precursors. researchgate.net For instance, the anxiolytic drug Tofisopam, a 2,3-benzodiazepine derivative, can be synthesized via the C–C bond insertion of 4,5-dimethoxybenzyne with a suitable diketone, followed by reaction with hydrazine hydrate. researchgate.net

The general strategy for aryne-mediated synthesis involves a [3+2] cycloaddition. orgsyn.org In this context, an aryne, such as one generated from an o-silylaryl triflate, serves as a two-atom component, which reacts with a three-atom synthon. While direct [5+2] cycloadditions are less common, stepwise processes or reactions with different synthons can lead to the seven-membered diazepine ring.

The generation of the aryne intermediate is a critical step. A common method involves the fluoride-mediated decomposition of 2-(trimethylsilyl)aryl triflates. Modern approaches have also explored the catalytic reductive C-H ortho-silylation of phenols to create benzodioxasilines, which serve as stable and accessible aryne precursors. nih.gov These precursors can then be converted to arylsilyl triflates in a single pot and subsequently triggered to form the aryne for cycloaddition. nih.gov This pathway is particularly advantageous for creating diversely substituted arynes, which allows for the synthesis of a wide range of functionalized benzodiazepine analogues.

| Aryne Precursor Type | Generation Method | Key Features | Reference |

| o-Silylaryl Triflates | Reaction of silylated phenol (B47542) with triflic anhydride | Widely used, reliable generation | orgsyn.org |

| Benzodioxasilines | Catalytic reductive ortho-C-H silylation of phenols | Access to sterically hindered arynes, traceless directing group | nih.gov |

| 4,5-Dimethoxybenzyne | From corresponding precursor for Tofisopam synthesis | Direct route to specific dimethoxy-substituted products | researchgate.net |

Green Chemistry Principles in 2,3-Benzodiazepine Synthesis

The integration of green chemistry principles into the synthesis of 2,3-benzodiazepines aims to reduce the environmental impact of chemical processes. These principles focus on minimizing waste, avoiding hazardous substances, and improving energy efficiency. imperial.edu

Key Green Chemistry Strategies:

Safer Solvents and Auxiliaries: A primary goal is to replace hazardous organic solvents like DMF, NMP, and chlorinated hydrocarbons with greener alternatives or to eliminate them entirely. skpharmteco.com Solvent-free, or solid-state, reactions represent an ideal approach.

Catalysis: The use of recyclable catalysts is a cornerstone of green synthesis. For benzodiazepines, heterogeneous catalysts such as mixed ferrites (e.g., Zn₀.₆Ni₀.₂Cu₀.₂Fe₂O₄) have been employed successfully. researchgate.net These catalysts facilitate the condensation reaction of o-phenylenediamine with ketones under solvent-free conditions and can be easily recovered and reused without significant loss of activity. researchgate.net

Atom Economy: Synthetic routes are designed to maximize the incorporation of all starting materials into the final product, thus minimizing waste. imperial.edu One-pot and multi-component reactions are particularly effective in this regard, as they reduce the number of intermediate purification steps, saving solvents and energy. rsc.org

Use of Renewable Feedstocks: While less common in benzodiazepine synthesis, a broader green chemistry goal involves using renewable starting materials, such as glucose, to replace petroleum-derived precursors like benzene (B151609) for certain reagents. youtube.com

A practical example is the one-pot, two-component condensation for benzodiazepine synthesis using a recyclable ferrite (B1171679) catalyst. This method eliminates the need for hazardous solvents and simplifies the purification process, aligning with multiple green chemistry principles. researchgate.net

Regioselectivity and Stereoselectivity in this compound Formation

Controlling regioselectivity and stereoselectivity is paramount for synthesizing specific, biologically active isomers of this compound.

Stereoselectivity: When a chiral center is present in the benzodiazepine ring, controlling the stereochemistry is essential, as different enantiomers often exhibit vastly different pharmacological activities. For example, in the synthesis of a related compound, 3,5-dihydro-5-methyl-7,8-methylenedioxy-4H-2,3-benzodiazepin-4-one, the (5S)-(-) enantiomer showed significantly higher anticonvulsant activity than its (5R)-(+) counterpart. nih.gov Achieving stereoselectivity can be approached through asymmetric synthesis using chiral catalysts, such as palladium complexes with chiral phosphine (B1218219) ligands, or by the resolution of a racemic mixture using techniques like chiral High-Performance Liquid Chromatography (HPLC). researchgate.netnih.gov

Synthesis of Key Precursors and Intermediates

The construction of the this compound scaffold relies on the availability of appropriately functionalized precursors. A critical intermediate for several synthetic routes is a substituted 1-arylpropan-2-one.

One efficient pathway utilizes a 1-(3,4-dimethoxyphenyl)propan-2-one as a key precursor. rsc.org This intermediate contains the necessary dimethoxy-substituted benzene ring that will ultimately become the fused aromatic part of the benzodiazepine. The synthesis proceeds via a phosphate-assisted acylation of this ketone with a carboxylic acid, followed by a cyclization reaction with hydrazine, directly yielding a 2,3-benzodiazepine with the desired 7,8-dimethoxy pattern. researchgate.netrsc.org

Table of Key Precursors:

| Precursor/Intermediate | Role in Synthesis | Synthetic Route | Reference |

| 1-(3,4-Dimethoxyphenyl)propan-2-one | Provides the dimethoxy-substituted aromatic ring and part of the diazepine ring. | Used in phosphate-assisted acylation followed by hydrazine cyclization. | researchgate.netrsc.org |

| 2-(Trimethylsilyl)-4,5-dimethoxyphenyl triflate | Aryne precursor | Generated from the corresponding silylated phenol; used in cycloaddition reactions. | orgsyn.orgnih.gov |

| o-Phenylenediamines | Starting material for condensation reactions | Reacts with diketones or other bifunctional compounds to form the diazepine ring. | researchgate.netresearchgate.net |

| 2-Allyl-4,5-dimethoxybenzoketones | Precursor for Wacker oxidation | Aerobic oxidation followed by reaction with hydrazine yields the 2,3-benzodiazepine. | mdpi.com |

Novel Methodologies for Scaffold Functionalization and Diversification

Recent research has focused on developing novel and efficient methods to functionalize the 2,3-benzodiazepine scaffold, allowing for the creation of diverse chemical libraries for drug discovery.

Domino and Multi-Component Reactions (MCRs): One-pot strategies, such as three-component or domino reactions, provide an efficient means to construct complex, functionalized benzodiazepine systems. rsc.org These reactions allow for the formation of multiple carbon-carbon and carbon-nitrogen bonds in a single operation, often under mild conditions, and can be used to introduce a variety of functional groups like aryl, carboxyl, and acyl moieties. rsc.org

Palladium-Catalyzed Reactions: Palladium catalysis is a versatile tool for modifying the benzodiazepine core. An efficient method for synthesizing 2,3-benzodiazepines involves an aerobic Wacker oxidation of 2-allyl benzoketones. mdpi.com This reaction, using a classic PdCl₂/CuCl₂ system with molecular oxygen, forms a keto group that subsequently reacts with hydrazine to close the diazepine ring. mdpi.com Other palladium-catalyzed reactions, such as carboamination and Buchwald-Hartwig amination, have been effectively used for synthesizing other benzodiazepine isomers and could be adapted for the functionalization of the 2,3-benzodiazepine scaffold. mdpi.com

Functionalization of Existing Scaffolds: Another approach involves the chemical modification of a pre-formed benzodiazepine ring. For example, the C=N bond in 2,3-benzodiazepin-1-ones can be selectively reduced via Pd-catalyzed hydrogenation to yield the corresponding dihydro-derivatives, offering another point for diversification. nih.gov The strategic introduction of reactive handles, such as a methylthio group, onto the benzodiazepine core can also serve as a launching point for further chemical modifications, such as cyclization with various reagents to build fused heterocyclic systems. nih.gov

Table of Novel Methodologies:

| Methodology | Description | Advantages | Reference |

| One-Pot Three-Component Reactions | Condensation of starting materials like 1,2-phenylenediamine, a β-dione, and an aldehyde. | High efficiency, good to excellent yields, rapid assembly of complex structures. | rsc.org |

| Aerobic Wacker Oxidation | Oxidation of a 2-allyl benzoketone followed by cyclization with hydrazine. | Utilizes molecular oxygen as a green oxidant. | mdpi.com |

| Catalytic Hydrogenation | Reduction of a C=N bond within the benzodiazepine ring. | Selective modification, creates new chiral centers. | nih.gov |

Molecular Structure and Conformational Analysis of 7,8 Dimethoxy 1h 2,3 Benzodiazepine

Conformational Dynamics of the Seven-Membered Diazepine (B8756704) Ring

The seven-membered diazepine ring is the defining structural feature of benzodiazepines and is inherently non-planar. nih.govresearchgate.net This flexibility allows it to adopt several low-energy conformations, which is a key aspect of its molecular dynamics. For 2,3-benzodiazepines, the diazepine ring typically adopts chiral, non-planar conformations that can be broadly described as boat-like or twist-chair shapes. researchgate.net

Due to the lack of any reflection symmetry, these molecules are chiral when the diazepine ring is in a fixed conformation. researchgate.net However, at room temperature in solution, the ring can undergo a flipping process, leading to the interconversion between two enantiomeric conformations. This dynamic equilibrium means that an achirally substituted 2,3-benzodiazepine exists as a rapidly interconverting mixture of these conformational enantiomers. researchgate.net The rate of this interconversion is a critical parameter that can be influenced by the substitution pattern on the molecule.

A prime example illustrating these dynamics is the drug tofisopam (B1682394), which possesses the same 7,8-dimethoxy-2,3-benzodiazepine core. Studies on tofisopam reveal that its diazepine ring exists in two sterically stable boat-like conformations. nih.govresearchgate.net The interconversion between these conformers is a key feature of its chemical behavior and has been investigated using techniques like circular dichroism spectroscopy. nih.gov

Influence of the 7,8-Dimethoxy Substitution Pattern on Molecular Conformation

The substitution of methoxy (B1213986) groups at the C7 and C8 positions on the fused benzene (B151609) ring has a significant electronic influence on the 7,8-Dimethoxy-1H-2,3-benzodiazepine molecule. These electron-donating groups increase the electron density of the aromatic system. While direct crystallographic or computational data for the unsubstituted 1H-parent compound is scarce, the conformational behavior can be inferred from heavily substituted analogues like tofisopam.

Theoretical Studies on Ring Inversion Barriers and Energetic Landscapes

Theoretical studies, often employing density functional theory (DFT), are powerful tools for mapping the energetic landscape of flexible molecules like benzodiazepines. researchgate.net These studies can calculate the energy barriers for conformational changes, such as the ring inversion that interconverts the two enantiomeric forms of the diazepine ring.

While specific computational studies for this compound are not widely published, research on related structures provides valuable insights. For instance, ab initio calculations on diazepam, a 1,4-benzodiazepine (B1214927), determined a ring inversion barrier of 17.6 kcal/mol, which aligns well with experimental data. researchgate.net For 2,3-benzodiazepines, the energetic landscape is complicated by the presence of multiple conformers. In the case of tofisopam, the two primary boat-like conformers for each enantiomer are distinct and possess different energies, with one being more stable. researchgate.net

The kinetics of the interconversion of tofisopam conformers have been studied, and the process was found to be dependent on factors like temperature. nih.gov Theoretical calculations for tofisopam have shown that the different "flip" of the diazepine ring is dependent on the stereochemistry of the chiral center at C5. researchgate.net For the parent compound, this compound, which lacks the bulky substituents of tofisopam, the ring inversion barrier would likely be different, but the fundamental principles of a complex energetic landscape with multiple minima and transition states would hold true.

| Compound/Class | Ring Conformation | Key Dynamic Process | Noteworthy Findings |

|---|---|---|---|

| 2,3-Benzodiazepines (General) | Non-planar, chiral (Twist-Chair/Boat) researchgate.net | Ring Inversion (Interconversion of enantiomeric conformers) researchgate.net | Exists as a racemic mixture of rapidly interconverting conformers in solution. researchgate.net |

| Tofisopam (7,8-dimethoxy analogue) | Two stable boat-like conformers nih.gov | Conformational interconversion between stable conformers nih.govnih.gov | Binding to proteins is dependent on both ring conformation and substituent orientation. researchgate.net |

| Diazepam (1,4-Benzodiazepine) | Boat-like researchgate.net | Ring Inversion | Calculated inversion barrier of 17.6 kcal/mol matches experimental data. researchgate.net |

Impact of Substituent Effects on Overall Molecular Architecture

The case of tofisopam demonstrates this principle clearly. The substituents at the C1 (dimethoxyphenyl), C4 (methyl), and C5 (ethyl) positions are crucial in determining its unique pharmacological profile, which differs from classical 1,4-benzodiazepines. drugbank.comnih.govnih.gov Studies on the binding of tofisopam enantiomers to human serum albumin revealed that the binding strength is dependent on both the conformation of the diazepine ring (defined by the helicity, P or M) and the steric orientation of the C5-ethyl group (quasiaxial vs. quasi-equatorial). researchgate.net This indicates a complex interplay between the substituents and the core ring structure that dictates the molecule's three-dimensional shape and how it presents itself to its environment.

For this compound, the introduction of further substituents at positions N1, N3, C1, C4, or C5 would be expected to have a profound impact on its molecular architecture, potentially favoring one ring conformation over another or increasing the barrier to ring inversion.

Stereochemical Considerations in 2,3-Benzodiazepine Analogue Synthesis

The synthesis of 2,3-benzodiazepine analogues is fraught with stereochemical challenges, primarily due to the inherent chirality of the non-planar diazepine ring. When a substituent introduces a traditional chiral center, the complexity multiplies.

Tofisopam serves as an excellent case study. It possesses a chiral center at the C5 position, meaning it can exist as two enantiomers, (R)-tofisopam and (S)-tofisopam. nih.gov Furthermore, because the diazepine ring itself is chiral due to its conformation, each of these enantiomers exists as a pair of diastereomeric conformers (atropisomers). This results in four distinct stereoisomers in total. nih.govnih.gov

Structure Activity Relationship Sar Studies of 7,8 Dimethoxy 1h 2,3 Benzodiazepine Derivatives

Elucidating Key Pharmacophoric Elements within the 7,8-Dimethoxy-2,3-benzodiazepine Scaffold

The fundamental structure of a benzodiazepine (B76468) consists of a benzene (B151609) ring fused to a seven-membered diazepine (B8756704) ring. wikipedia.orgresearchgate.net For the 7,8-dimethoxy-2,3-benzodiazepine scaffold, several key pharmacophoric elements are considered crucial for its biological activity. The core of its activity is largely dictated by the geometry of the non-planar 2,3-benzodiazepine scaffold itself. nih.gov

Key elements include:

The 2,3-Benzodiazepine Core: This bicyclic system provides the fundamental three-dimensional structure necessary for interaction with the target receptor. nih.gov

The 7,8-Dimethoxy Groups: These substituents on the benzene ring are considered important for bioactivity. researchgate.net They influence the electronic properties of the molecule and can participate in hydrogen bonding with receptor sites. The substitution of these methoxy (B1213986) groups with a 7,8-ethylenedioxy moiety has also been explored to investigate its impact on inhibitory mechanisms. nih.gov

The 1-Aryl Group: Modifications to the 1-aryl substituent have been a primary focus in developing noncompetitive AMPA receptor antagonists based on the 2,3-benzodiazepine structure. nih.gov The presence of functional groups like amino and nitro groups on this phenyl ring can establish hydrogen bonds with amino acid residues in the AMPA receptor, enhancing the stability of the ligand-receptor complex. mdpi.com

The Carbonyl Group at C4: In the case of 2,3-benzodiazepin-4-ones, the carbonyl group at the C4 position is a significant molecular determinant. Its presence is thought to influence the binding site preference compared to compounds with a methyl group at this position, such as GYKI 52466. nih.gov

Positional and Electronic Effects of Substituents on Receptor Interactions

Research has shown that the introduction of an amino group, by reducing a nitro group on the para position of the 1-phenyl ring, leads to substantially stronger inhibitory effects on AMPA receptor subunits. mdpi.com For instance, 2,3-BDZ compounds with a para-amino group demonstrated an 11-12 fold reduction in AMPAR subunit currents, whereas their nitro-group-containing counterparts produced only a 3-4 fold inhibition. mdpi.com This highlights the critical role of electron-donating groups at specific positions in enhancing potency. The presence of an unprotected amino group is often considered a vital feature for bioactivity in this class of compounds. researchgate.net

Impact of Benzene Ring Substitutions on Ligand-Receptor Binding Profiles

Substitutions on the fused benzene ring of the 2,3-benzodiazepine nucleus are pivotal in defining the ligand's binding profile. The 7,8-dimethoxy substitution pattern is a recurring motif in active compounds like tofisopam (B1682394). researchgate.net

Studies on 1-aryl-3,5-dihydro-4H-2,3-benzodiazepin-4-ones have systematically explored these substitutions to refine the structure-activity relationship. nih.gov Replacing the 7,8-dimethoxy groups with a 7,8-ethylenedioxy moiety has been a key strategy to probe the mechanism of inhibition. nih.gov This modification, for example in 1-(4-aminophenyl)-3,5-dihydro-7,8-ethylenedioxy-4H-2,3-benzodiazepin-4-one, results in potent AMPA receptor antagonists. nih.govnih.gov

Further substitution on the 1-phenyl ring also plays a crucial role. The addition of a chlorine atom at the 3-position of the 4-aminophenyl ring can increase potency tenfold compared to the non-chlorinated analogue. nih.gov Similarly, a methyl group at the 3-position of the 4-aminophenyl ring is thought to slow the metabolic rate in vivo without negatively affecting the binding site interaction. researchgate.netnih.gov

| Compound/Substitution | Position(s) | Observed Effect on Activity/Binding |

| 7,8-Dimethoxy | Benzene Ring | Considered important for bioactivity; present in active compounds like tofisopam. researchgate.netresearchgate.net |

| 7,8-Ethylenedioxy | Benzene Ring | Creates potent AMPA receptor antagonists. nih.govnih.gov |

| 4-Amino | 1-Phenyl Ring | Significantly enhances inhibitory activity compared to a nitro group at the same position. mdpi.com |

| 3-Chloro on 4-Aminophenyl | 1-Phenyl Ring | Increases inhibitory potency approximately 10-fold. nih.gov |

| 3-Methyl on 4-Aminophenyl | 1-Phenyl Ring | May slow metabolic rate while retaining binding affinity. researchgate.netnih.gov |

Structural Modifications of the Diazepine Ring System and Their Consequences on Biological Activity

Alterations to the seven-membered diazepine ring itself have profound consequences on the biological activity of 2,3-benzodiazepines. One of the most significant modifications studied is the reduction of the C(4)=N(3) double bond in 2,3-benzodiazepin-1-ones. nih.gov

A simple and effective method for this reduction involves Pd-catalyzed hydrogenation, which selectively reduces the C=N bond to yield 2,3,4,5-tetrahydro-2,3-benzodiazepin-1-ones. nih.gov This structural change can lead to compounds with a pronounced anxiolytic-like effect, potentially without the memory impairment or significant sedative effects associated with other benzodiazepines. nih.govwikipedia.org For example, 4-(4-methoxyphenyl)-2,3,4,5-tetrahydro-2,3-benzodiazepin-1-one (VBZ102) was shown to have a notable anxiolytic profile. nih.gov The stereoselectivity of this reduction has not been extensively studied, but it represents an important area for future investigation as the geometry of the molecule is a primary determinant of its biological activity. nih.gov

| Diazepine Ring Modification | Resulting Structure | Consequence on Biological Activity |

| Reduction of C(4)=N(3) double bond | 2,3,4,5-tetrahydro-2,3-benzodiazepin-1-one | Leads to compounds with pronounced anxiolytic-like effects. nih.gov |

| C4-carbonyl group | 2,3-benzodiazepin-4-one | Influences binding to a noncompetitive site on the AMPA receptor, distinct from compounds with a C4-methyl group. nih.gov |

| Fusion of triazole ring | triazolo[3,4-a] nih.govnih.govbenzodiazepine | Can result in compounds with high anxiolytic activity. researchgate.net |

Pharmacological and Mechanistic Investigations at the Molecular and Cellular Level

Ligand-Receptor Binding Profiles and Binding Site Characterization

The inhibitory action of 2,3-benzodiazepines on AMPA receptors is initiated by their binding to a specific allosteric site, which is structurally distinct from the glutamate (B1630785) binding site. nih.govnih.gov This site is believed to be located within the transducer domains of the receptor, which link the agonist-binding domain to the transmembrane channel pore. nih.gov By binding to this site, the compounds can stabilize the receptor in a closed or non-conducting state, thereby impeding the conformational changes required for channel opening. mdpi.com

The binding is characterized by specific chemical interactions. The presence of functional groups like amino and nitro groups on the 2,3-BDZ structure allows for hydrogen bonding with specific amino acid residues within the AMPA receptor subunits. mdpi.com Furthermore, the benzene (B151609) rings present in the compounds can participate in π-π stacking interactions with aromatic residues in the receptor's binding pocket. mdpi.com These interactions are crucial for the stability of the ligand-receptor complex and contribute significantly to the binding affinity. mdpi.com For classical benzodiazepines binding to GABA-A receptors, key interactions include hydrogen bonds with serine and threonine residues and stacking with tyrosine and phenylalanine residues at the interface between the α and γ subunits. researchgate.net

Enzymatic Interactions and Inhibition Studies (e.g., Cholinesterases)

While the primary focus of 2,3-benzodiazepine research has been on neurotransmitter receptors, studies have also investigated the interaction of the broader benzodiazepine (B76468) class with various enzymes. One area of investigation has been their effect on cholinesterases, the enzymes responsible for breaking down the neurotransmitter acetylcholine. nih.govnih.gov

An in vitro study evaluated the effect of ten different benzodiazepine derivatives on cholinesterases from human plasma (butyrylcholinesterase, BChE) and red blood cells (acetylcholinesterase, AChE). nih.gov The study found that several derivatives exhibited significant inhibitory effects. Flurazepam, temazepam, lorazepam, flunitrazepam, and diazepam produced a 60-90% inhibition of plasma cholinesterase. nih.gov With the exception of lorazepam, these same compounds also inhibited red cell cholinesterase by 40-50%. nih.gov Other derivatives, such as clonazepam, oxazepam, and nitrazepam, had only minor effects on either enzyme. nih.gov This indicates that specific structural features of the benzodiazepine molecule determine its ability to interact with and inhibit cholinesterase activity.

| Benzodiazepine Derivative | Inhibition of Plasma Cholinesterase (%) | Inhibition of Red Cell Cholinesterase (%) |

|---|---|---|

| Flurazepam | 60-90 | 40-50 |

| Temazepam | 60-90 | 40-50 |

| Lorazepam | 60-90 | Minor Effect |

| Flunitrazepam | 60-90 | 40-50 |

| Diazepam | 60-90 | 40-50 |

| Clonazepam | Minor Effect | Minor Effect |

| Oxazepam | Minor Effect | Minor Effect |

| Nitrazepam | Minor Effect | Minor Effect |

| Bromazepam | Minor Effect | Minor Effect |

| Chlordiazepoxide | Minor Effect | Minor Effect |

In Vitro Cellular Pathway Modulation (e.g., Mitogen-Induced Lymphocyte Proliferation, IL-2 Production)

Beyond the nervous system, benzodiazepines have been shown to modulate cellular pathways within the immune system. In vitro studies have demonstrated that these compounds can inhibit immune cell responses.

One study investigated the effects of various benzodiazepines on mitogen-driven lymphocyte proliferation in murine T and B cells. nih.gov It was found that several benzodiazepines, including diazepam, and the non-benzodiazepine PK 11195 (an agonist at peripheral-type benzodiazepine receptors) inhibited both T and B cell stimulation, with IC₅₀ values in the low micromolar range. nih.gov Clonazepam, a central-type agonist, was about half as active. nih.gov The study determined that the most susceptible stage of lymphocyte proliferation was at its incipience and that the effects were not due to cytotoxicity. nih.gov

The same study also examined the impact on cytokine production. The release of Interleukin-1 (IL-1) was only affected at very high drug concentrations. nih.gov The effects on Interleukin-2 (IL-2), a critical lymphokine for T-cell proliferation, were more complex. Spleen cells stimulated with Concanavalin A and cultivated with high concentrations of diazepam and clonazepam produced markedly greater amounts of IL-2 than control cells, while PK 11195 prevented its formation. nih.gov These findings suggest a complex immunomodulatory role for benzodiazepines, potentially influencing the balance of cellular immune responses.

Studies on Neuronal Excitability and Synaptic Transmission in Preclinical Models

There is currently no publicly available scientific literature detailing studies on the effects of 7,8-Dimethoxy-1H-2,3-benzodiazepine on neuronal excitability and synaptic transmission in preclinical models.

Data Tables

No data is available for presentation.

Detailed Research Findings

No research findings have been published on this topic.

Computational Chemistry and in Silico Approaches in 7,8 Dimethoxy 1h 2,3 Benzodiazepine Research

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. For a compound like 7,8-Dimethoxy-1H-2,3-benzodiazepine, this method would be instrumental in predicting its binding affinity and mode of interaction with potential biological targets. For instance, studies on other benzodiazepines often involve docking them into the benzodiazepine (B76468) binding site of the GABA-A receptor. nih.gov Such simulations for this compound would involve preparing a 3D model of the compound and docking it into the binding pocket of a target receptor. The results, typically presented as a docking score, would indicate the likelihood of a stable interaction and highlight key amino acid residues involved in the binding.

Molecular Dynamics (MD) Simulations of Ligand-Protein Complexes

Following molecular docking, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the ligand-protein complex over time. An MD simulation of this compound bound to a receptor would simulate the movements and interactions of the atoms in the system, offering a more realistic view of the binding stability. This can reveal conformational changes in both the ligand and the protein upon binding and help to calculate binding free energies, providing a more accurate assessment of the interaction strength than docking scores alone.

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Analysis

Quantum mechanical (QM) calculations are employed to understand the electronic properties of a molecule, such as its charge distribution, molecular orbitals (HOMO and LUMO), and electrostatic potential. For this compound, QM methods like Density Functional Theory (DFT) could be used to calculate these properties. This information is valuable for understanding the molecule's reactivity, stability, and the nature of its interactions with a receptor at an electronic level.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. To develop a QSAR model for this compound analogues, a dataset of structurally similar compounds with known biological activities would be required. Various molecular descriptors (e.g., physicochemical properties, topological indices) would be calculated for each compound and used to build a mathematical equation that can predict the activity of new, untested analogues, including different substitution patterns on the 2,3-benzodiazepine scaffold.

Virtual Screening and De Novo Design of 7,8-Dimethoxy-2,3-benzodiazepine Analogues

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. If a biological target for this compound were identified, virtual screening could be used to find other potential ligands from vast chemical databases. Furthermore, de novo design algorithms could be employed to design novel analogues of this compound with potentially improved binding affinity or other desirable properties, based on the structure of the receptor's binding site.

Conformational Analysis using Computational Methods (e.g., DFT)

The 2,3-benzodiazepine ring system is non-planar, and therefore, this compound can exist in multiple conformations. Conformational analysis using computational methods like Density Functional Theory (DFT) is crucial to identify the low-energy, and thus most probable, conformations of the molecule in solution and in a bound state. Understanding the preferred conformation is essential for accurate molecular docking and for interpreting structure-activity relationships, as the 3D shape of the molecule is a key determinant of its biological activity.

Analytical and Spectroscopic Characterization Methods in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of 2,3-benzodiazepine derivatives in solution. Both ¹H and ¹³C NMR provide invaluable information about the chemical environment of individual atoms, their connectivity, and the stereochemistry of the molecule.

¹H NMR Spectroscopy in Determining Stereochemistry and Conformation

Proton NMR (¹H NMR) is instrumental in defining the stereochemistry and conformational aspects of the seven-membered diazepine (B8756704) ring. The coupling constants (J-values) between adjacent protons, particularly those at positions 3 and 4, are critical in establishing the relative configuration of substituents on the diazepine ring. For instance, in related 1,5-benzodiazepine derivatives, the magnitude of the coupling constant between H-3 and H-4 has been used to assign cis or trans configurations. mdpi.com

The conformation of the seven-membered ring, which can adopt various forms such as a boat or envelope, can also be inferred from ¹H NMR data. researchgate.net The chemical shifts and coupling patterns of the protons on the benzodiazepine (B76468) skeleton provide insights into the puckering of the ring and the axial or equatorial orientation of substituents.

Table 1: Representative ¹H NMR Data for a 2,3-Dihydro-1,5-benzodiazepine Derivative This table presents data for a related compound, 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine, to illustrate the type of information obtained from ¹H NMR.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic-H | 7.3-6.6 | m | 4H |

| NH | 3.3 | s (br) | 1H |

| CH2 | 2.5 | s | 2H |

| CH3 | 2.2 | s | 3H |

| C(CH3)2 | 1.3 | s | 6H |

Data adapted from research on 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine. researchgate.net

¹³C NMR Spectroscopy for Carbon Skeleton Assignment

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing direct information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in 7,8-Dimethoxy-1H-2,3-benzodiazepine and its analogs are indicative of their electronic environment. For example, the carbons of the methoxy (B1213986) groups, the aromatic ring, and the diazepine ring all resonate at distinct chemical shifts. The assignment of these resonances is often aided by comparing the experimental data with that of model compounds and through the analysis of long-range carbon-proton couplings. researchgate.net

Table 2: Illustrative ¹³C NMR Data for a Benzodiazepine Derivative This table provides a general representation of the types of carbon signals observed in benzodiazepine structures.

| Carbon Atom | Approximate Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 160-180 |

| Aromatic (C) | 110-150 |

| Diazepine Ring (CH2, CH) | 30-70 |

| Methoxy (OCH3) | 55-65 |

| Alkyl (CH3) | 10-30 |

Note: The exact chemical shifts for this compound would require specific experimental data.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. In the context of this compound and its derivatives, IR spectra would exhibit characteristic absorption bands. rjpbcs.com The presence of N-H bonds would be indicated by stretching vibrations in the region of 3200-3400 cm⁻¹. The C-H stretching of the aromatic and methoxy groups would appear around 2850-3100 cm⁻¹. The C=N imine or related double bonds within the diazepine ring would show absorptions in the 1600-1690 cm⁻¹ range. Furthermore, the C-O stretching of the methoxy groups would be observable around 1000-1300 cm⁻¹. rjpbcs.com

Table 3: Typical Infrared Absorption Frequencies for Benzodiazepine Structures

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | 3200 - 3400 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=N Stretch | 1600 - 1690 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-O Stretch (Methoxy) | 1000 - 1300 |

These are general ranges and specific values can vary based on the exact molecular structure. rjpbcs.comnist.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact molecular weight. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy. The fragmentation pattern observed in the mass spectrum can help to confirm the structure by identifying characteristic losses of fragments, such as the methoxy groups or parts of the diazepine ring. researchgate.net

Chromatographic Techniques for Purity Assessment and Isolation in Research (e.g., HPLC, UPLC-MS)

Chromatographic techniques are essential for the purification and purity assessment of synthesized compounds. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely used to separate the target compound from starting materials, byproducts, and other impurities. nih.gov By using a suitable stationary phase (e.g., C18) and mobile phase, a sharp, single peak for the pure compound can be obtained. nih.gov Coupling these chromatographic methods with mass spectrometry (LC-MS or UPLC-MS) allows for the simultaneous separation and identification of the components in a mixture, providing a high degree of confidence in the identity and purity of the isolated this compound. nih.govlcms.cz These techniques are crucial for ensuring the quality of the compound used in further research.

Future Directions and Emerging Research Opportunities

Development of Next-Generation Synthetic Methodologies for 2,3-Benzodiazepines

The development of novel and efficient synthetic routes is fundamental to the exploration of new chemical space and the generation of diverse compound libraries. For 2,3-benzodiazepines, future synthetic strategies will likely focus on several key aspects:

Diversity-Oriented Synthesis: Creating a wider array of structurally varied 2,3-benzodiazepine analogs is crucial for comprehensive structure-activity relationship (SAR) studies. This involves the development of flexible synthetic pathways that allow for the introduction of various substituents and functional groups at different positions of the benzodiazepine (B76468) core.

Asymmetric Synthesis: Achieving stereospecific control is paramount, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. Future methodologies will aim for highly enantioselective syntheses to produce single-isomer 2,3-benzodiazepines, thereby improving their specificity and reducing potential off-target effects.

Green Chemistry Approaches: Incorporating principles of green chemistry into synthetic routes is becoming increasingly important. This includes the use of less hazardous reagents and solvents, improving atom economy, and reducing the number of synthetic steps to create more sustainable and cost-effective processes for producing 2,3-benzodiazepine derivatives.

Flow Chemistry and Automation: The use of continuous flow reactors and automated synthesis platforms can accelerate the production of new derivatives, enabling high-throughput screening and rapid optimization of lead compounds.

A recent study reported a new synthetic approach for 2,5-dihydro-1H-2,3-benzodiazepin-1-ones, highlighting the ongoing effort to expand the synthetic toolbox for this class of compounds. nih.gov The development of new routes to access a range of substituted triazolo-benzodiazepine analogues has also been a focus, demonstrating the importance of versatile synthetic strategies.

Advanced Mechanistic Studies on Receptor Binding and Allosteric Modulation

A deeper understanding of how 2,3-benzodiazepines interact with their molecular targets is essential for rational drug design. While it is known that many 2,3-benzodiazepines act as non-competitive antagonists of AMPA receptors, the precise molecular details of these interactions are still being elucidated. nih.govnih.gov

Future research in this area should include:

Cryo-Electron Microscopy (Cryo-EM): Recent advances in cryo-EM have provided unprecedented insights into the structure of membrane proteins, including GABAA receptors in complex with benzodiazepines. nih.gov Applying this technology to study 2,3-benzodiazepines bound to AMPA receptors and other potential targets will provide high-resolution structural information that can guide the design of more potent and selective modulators.

Advanced Electrophysiological Techniques: Techniques like laser-pulse photolysis can be used to study the kinetics of channel gating with high temporal resolution, allowing for a more detailed characterization of how 2,3-benzodiazepines modulate receptor function. nih.gov

Allosteric Modulation of GABAA Receptors: While many 2,3-benzodiazepines target AMPA receptors, some may also interact with GABAA receptors, the primary target of classical 1,4-benzodiazepines. nih.govnih.gov Benzodiazepines act as positive allosteric modulators of the GABAA receptor, enhancing the effect of the neurotransmitter GABA. nih.govnih.govyoutube.comwikipedia.org This modulation occurs at a binding site distinct from the GABA binding site, increasing the frequency of chloride channel opening and leading to neuronal inhibition. nih.govnih.govyoutube.com Future studies should investigate the potential for 7,8-dimethoxy-2,3-benzodiazepine and its derivatives to allosterically modulate GABAA receptors, which could open up new therapeutic avenues.

Application of Advanced Computational Techniques for Rational Design

In silico methods are becoming indispensable tools in modern drug discovery. For 2,3-benzodiazepines, computational approaches can significantly accelerate the design and optimization process.

Molecular Docking and Dynamics Simulations: These techniques can be used to predict the binding modes of 2,3-benzodiazepine derivatives to their target receptors. acs.org By simulating the dynamic interactions between the ligand and the protein, researchers can gain insights into the key residues involved in binding and the conformational changes that occur upon binding. This information is invaluable for designing new molecules with improved affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies can identify the physicochemical properties and structural features that are most important for the biological activity of 2,3-benzodiazepines. These models can then be used to predict the activity of new, unsynthesized compounds, helping to prioritize which molecules to synthesize and test.

Virtual Screening: Large virtual libraries of 2,3-benzodiazepine derivatives can be screened against the three-dimensional structure of a target receptor to identify potential hits. This approach can significantly reduce the time and cost associated with experimental screening. The crystal structure of the GluA2 AMPA receptor has been used for docking studies to analyze the interaction network within the active site. acs.org

Exploration of Novel Biological Targets for 7,8-Dimethoxy-2,3-benzodiazepine Derivatives

While the primary focus of 2,3-benzodiazepine research has been on their activity as AMPA receptor antagonists, there is growing evidence that these compounds may interact with other biological targets. acs.org Exploring these alternative targets could reveal new therapeutic applications for 7,8-dimethoxy-2,3-benzodiazepine and its derivatives.

Potential novel targets include:

Other Ion Channels: Beyond AMPA receptors, it is possible that 2,3-benzodiazepines could modulate the activity of other ligand-gated or voltage-gated ion channels in the central nervous system.

G-Protein Coupled Receptors (GPCRs): The vast family of GPCRs represents a rich source of potential drug targets. Screening 2,3-benzodiazepine libraries against a panel of GPCRs could uncover unexpected activities.

Enzymes and Kinases: Some benzodiazepine derivatives have been shown to have effects on enzymes and kinases involved in cellular signaling pathways. nih.gov Investigating the potential for 7,8-dimethoxy-2,3-benzodiazepine derivatives to inhibit or activate specific enzymes could lead to new therapeutic strategies for a variety of diseases.

Microtubule Dynamics: A novel 2,3-benzodiazepine-4 derivative was recently shown to perturb the formation of the mitotic spindle by reducing microtubule growth, suggesting a potential role as an anti-mitotic agent. nih.gov This opens up the possibility of exploring 7,8-dimethoxy-2,3-benzodiazepine derivatives for their anti-proliferative properties.

Some 2,3-benzodiazepines have been found to have binding sites located primarily in the basal ganglia, suggesting they interact with projecting neurons of the striatum. nih.gov

Integration of Chemical Biology Approaches for Systems-Level Understanding

To fully comprehend the biological effects of 7,8-dimethoxy-2,3-benzodiazepine and its derivatives, it is necessary to move beyond a single-target focus and adopt a systems-level perspective. Chemical biology provides the tools and strategies to achieve this.

Chemoproteomics: This approach can be used to identify the direct protein targets of a small molecule in a complex biological sample. By using a chemically modified version of a 2,3-benzodiazepine as a probe, researchers can "fish out" its binding partners from cell lysates, providing an unbiased view of its target profile.

Transcriptomics and Metabolomics: Analyzing the changes in gene expression (transcriptomics) and metabolite levels (metabolomics) in cells or tissues treated with a 2,3-benzodiazepine can provide a global picture of the downstream cellular pathways that are affected. This can help to elucidate the compound's mechanism of action and identify potential biomarkers of its activity.

Phenotypic Screening: Instead of starting with a known target, phenotypic screening involves testing compounds for their ability to produce a desired cellular or organismal phenotype. This approach can be particularly useful for identifying compounds with novel mechanisms of action and for repositioning existing drugs for new indications.

By integrating these diverse research strategies, the scientific community can continue to advance our understanding of 7,8-dimethoxy-1H-2,3-benzodiazepine and the broader class of 2,3-benzodiazepines, ultimately paving the way for the development of new and improved therapies for a range of neurological and other disorders.

Q & A

Q. What are the optimal synthetic routes for 7,8-Dimethoxy-1H-2,3-benzodiazepine?

The synthesis typically involves multi-step organic reactions, such as the condensation of ketoesters with hydrazine hydrate under reflux conditions in ethanol, followed by purification via silica gel column chromatography (e.g., using n-hexane:ethyl acetate solvent systems). Catalysts like N,N-dimethylaminopyridine (DMAP) and controlled reaction parameters (temperature, pH) are critical for yield optimization .

Q. How is the structural identity of this compound confirmed?

Analytical techniques include nuclear magnetic resonance (NMR) spectroscopy for elucidating methoxy group positioning and ring saturation, high-resolution mass spectrometry (HRMS) for molecular weight verification, and thin-layer chromatography (TLC) to monitor reaction progress. X-ray crystallography may resolve stereochemical ambiguities in derivatives .

Q. What are the key structural features influencing its reactivity?

The methoxy groups at positions 7 and 8 enhance electron density in the aromatic ring, facilitating electrophilic substitutions. The tetrahydro-2,3-benzodiazepine core allows for selective reduction (e.g., carbonyl to alcohol) and functionalization at the 1H-position, as seen in analogs like GYKI 52466 .

Advanced Research Questions

Q. How does the methoxy group configuration affect biological activity in neurological targets?

Methoxy groups modulate interactions with receptors such as AMPA, where derivatives like GYKI 52466 act as non-competitive antagonists. Structural analogs with methylenedioxy substitutions (e.g., 7,8-methylenedioxy derivatives) show enhanced binding affinity due to increased lipophilicity and steric complementarity in receptor pockets .

Q. What strategies address contradictions in pharmacological data across studies?

Discrepancies in receptor binding assays (e.g., AMPA vs. opiate receptors) may arise from divergent assay conditions (e.g., pH, ion concentrations) or enantiomeric impurities. Employing enantiomerically pure compounds (e.g., resolved via chiral chromatography) and standardized in vitro models (e.g., HEK-293 cells for AMPA receptor studies) improves reproducibility .

Q. What in vitro models are suitable for evaluating neuropharmacological potential?

HEK-293 cells expressing recombinant AMPA receptors are widely used to assess antagonism via patch-clamp electrophysiology. For opioid receptor interactions, competitive binding assays using rat brain homogenates and radiolabeled ligands (e.g., [³H]-Met-enkephalin) provide mechanistic insights .

Q. How can computational methods guide the design of derivatives with improved selectivity?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations predict interactions with target receptors like AMPA. QSAR models incorporating substituent effects (e.g., halogenation at position 3) correlate structural features with IC₅₀ values, enabling rational optimization .

Q. What analytical approaches resolve impurities in scaled-up synthesis?

High-performance liquid chromatography (HPLC) with UV detection identifies and quantifies impurities such as desmethyl byproducts. Mass-directed purification ensures batch-to-batch consistency, critical for preclinical studies .

Data Analysis and Reliability

Q. How can researchers mitigate bias in pharmacological data interpretation?

Blind analysis protocols and independent replication in separate labs reduce observer bias. Meta-analyses of dose-response curves (e.g., using GraphPad Prism) identify outliers and validate statistical significance .

Q. What frameworks assess the reliability of contradictory metabolic studies?

Constructive falsification methodologies, such as empirical contradiction checks (e.g., comparing in vitro metabolic stability with in vivo pharmacokinetics), enhance data robustness. Cross-validation with isotope-labeled analogs (e.g., ¹³C/¹⁵N tracers) clarifies metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.